propan-2-yl 2-[(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propan-2-yl 2-[(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate typically involves the following steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of phenol with ethyl acetoacetate, followed by cyclization.
Introduction of Substituents: The chlorine and ethyl groups are introduced through electrophilic substitution reactions. Chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride, while ethylation can be done using ethyl iodide in the presence of a base.
Esterification: The final step involves the esterification of the chromen-2-one derivative with isopropyl 2-bromoacetate in the presence of a base like potassium carbonate to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 2-[(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the chromen-2-one core to dihydro derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Dihydro derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
Propan-2-yl 2-[(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anticoagulant effects.
Industry: Utilized in the synthesis of dyes, fragrances, and other industrial chemicals.
Mechanism of Action
The mechanism of action of propan-2-yl 2-[(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in inflammation and coagulation.
Pathways: It may inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory prostaglandins. It can also interfere with the coagulation cascade, preventing blood clot formation.
Comparison with Similar Compounds
Similar Compounds
Coumarin: The parent compound with a simpler structure.
Warfarin: A well-known anticoagulant derived from coumarin.
Dicoumarol: Another anticoagulant with a similar mechanism of action.
Uniqueness
Propan-2-yl 2-[(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate is unique due to its specific substituents, which enhance its chemical stability and biological activity compared to simpler coumarin derivatives. The presence of the chlorine and ethyl groups, along with the isopropyl ester, provides distinct properties that make it a valuable compound for various applications.
Properties
IUPAC Name |
propan-2-yl 2-(6-chloro-4-ethyl-2-oxochromen-7-yl)oxyacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClO5/c1-4-10-5-15(18)22-13-7-14(12(17)6-11(10)13)20-8-16(19)21-9(2)3/h5-7,9H,4,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIHQFAUXAUATJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC(=O)OC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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